![molecular formula C11H14ClF3N4O4S B3122670 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide CAS No. 303151-75-9](/img/structure/B3122670.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide
Overview
Description
This compound, also known as N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide, is a chemical with the molecular formula C11H14ClF3N4O4S . It has an average mass of 328.738 Da and a monoisotopic mass of 328.026001 Da .
Molecular Structure Analysis
The compound contains several functional groups, including a pyridine ring, an amine group, an ether group, and a sulfonamide group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 436.5±45.0 °C at 760 mmHg, and a flash point of 217.8±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its ACD/LogP value is 3.35 .Scientific Research Applications
Structure/Activity Studies and Synthesis
- Research has focused on the synthesis of compounds related to N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide, exploring their potential as opioid kappa agonists. For instance, a study detailed the creation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents, evaluating their efficacy as kappa agonists (Barlow et al., 1991).
Antibacterial Activity
- Some derivatives of the compound have been synthesized and tested for antibacterial properties. A study synthesized ethyl 5-cyano-6-mercaptonicotinate derivatives and further derivatives, showing some potential antibacterial activity (Gad-Elkareem & El-Adasy, 2010).
Conformational Analysis in Drug Development
- The conformational analysis of similar compounds has been utilized in drug development, particularly in the search for potent opioid kappa agonists. This approach involves synthesizing and evaluating compounds based on their ability to adopt a specific conformation similar to known agonists (Costello et al., 1991).
Herbicide Development
- Some research has investigated the compound's analogues for potential use as herbicides. A study listed various acetamide derivatives, including those with structures similar to N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide, for their herbicidal properties (Weed Science, 1985).
Anticancer Drug Synthesis
- The chemical structure has also been utilized in the synthesis of potential anticancer drugs. A study reported on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structural motif, to target cancer cells (Sharma et al., 2018).
properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(methanesulfonamidooxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N4O4S/c1-24(21,22)19-23-6-9(20)16-2-3-17-10-8(12)4-7(5-18-10)11(13,14)15/h4-5,19H,2-3,6H2,1H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWMWNKNQQWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NOCC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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